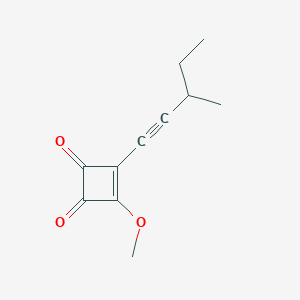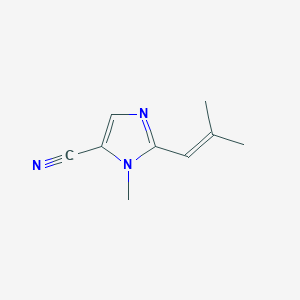![molecular formula C18H16N2O2 B14283292 (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol CAS No. 130940-74-8](/img/structure/B14283292.png)
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 5th position using methyl iodide and a base.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 1st position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazole): Lacks the hydroxymethyl group at the 1st position.
(9-Methoxy-6H-pyrido[4,3-b]carbazol-1-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol is unique due to the presence of both the methoxy and methyl groups, as well as the hydroxymethyl group
Propriétés
Numéro CAS |
130940-74-8 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(9-methoxy-5-methyl-2H-pyrido[4,3-b]carbazol-1-yl)methanol |
InChI |
InChI=1S/C18H16N2O2/c1-10-12-5-6-19-17(9-21)14(12)8-15-13-7-11(22-2)3-4-16(13)20-18(10)15/h3-8,19,21H,9H2,1-2H3 |
Clé InChI |
OLAJUUAKPZGTFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)


![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)


